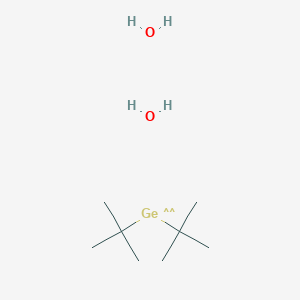
Di-tert-butyl-lambda~2~-germane--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl-lambda~2~-germane–water (1/2) is a chemical compound that consists of a germanium atom bonded to two tert-butyl groups and a water molecule in a 1:2 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl-lambda~2~-germane–water (1/2) typically involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting di-tert-butyl-germane is then hydrolyzed with water to form the final compound.
Industrial Production Methods
Industrial production of di-tert-butyl-lambda~2~-germane–water (1/2) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl-lambda~2~-germane–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and tert-butyl alcohol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products
Oxidation: Germanium dioxide and tert-butyl alcohol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various alkyl or aryl germanium compounds.
Applications De Recherche Scientifique
Di-tert-butyl-lambda~2~-germane–water (1/2) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl-lambda~2~-germane–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl-germane: Lacks the water molecule and has different reactivity.
Tetra-tert-butyl-germane: Contains four tert-butyl groups and exhibits different chemical properties.
Germanium tetrachloride: A precursor for the synthesis of di-tert-butyl-lambda~2~-germane–water (1/2).
Uniqueness
Di-tert-butyl-lambda~2~-germane–water (1/2) is unique due to its specific structure and the presence of both tert-butyl groups and a water molecule. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
85906-63-4 |
|---|---|
Formule moléculaire |
C8H22GeO2 |
Poids moléculaire |
222.89 g/mol |
InChI |
InChI=1S/C8H18Ge.2H2O/c1-7(2,3)9-8(4,5)6;;/h1-6H3;2*1H2 |
Clé InChI |
FVFIYXWRPJSUAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Ge]C(C)(C)C.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

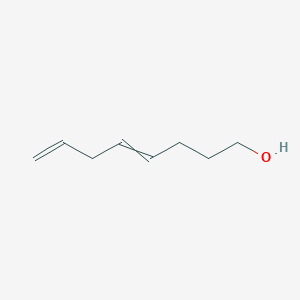
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
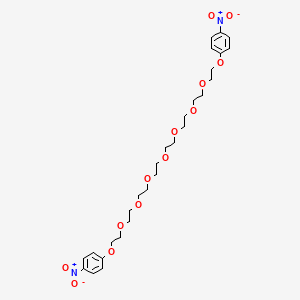
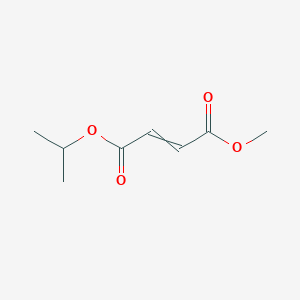

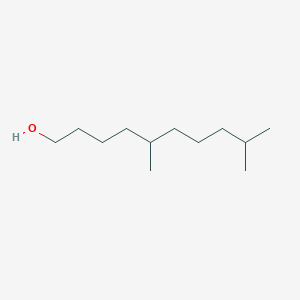
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

